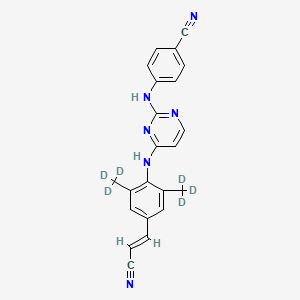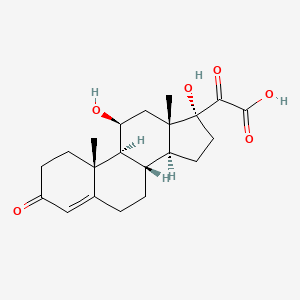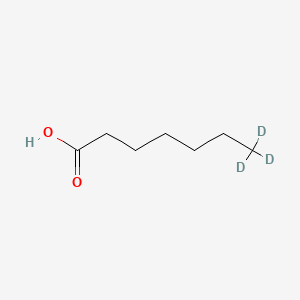
Desamino Glufosinate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desamino Glufosinate-d3 is a chemical compound with the molecular formula C5H11O4P . It is used as a reference material in pharmaceutical research and development .
Molecular Structure Analysis
This compound has a molecular weight of 169.13 . It appears as a white solid . The exact molecular structure can be found in various chemical databases .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the available resources, it is known that glufosinate, a related compound, is used in various chemical reactions. For instance, it is used in water analysis, where it is derivatized to less polar compounds for improved retention and separation using solid phase extraction (SPE) and reversed-phase liquid-chromatography (LC) .
Physical And Chemical Properties Analysis
This compound is a white to pale beige solid with a melting point of 105-108°C . It is highly soluble in water, which is a characteristic of its ionic nature .
科学的研究の応用
雑草防除
Desamino Glufosinate-d3は、グルホシネートと同様に、グルタミン合成酵素(GS)阻害剤です . 適用時の光、温度、湿度などの環境条件によって、雑草防除効果は異なります . 通常、日中の適用は、夜明け時または夕暮れ時の適用と比較して、効果が向上します .
時間帯効果の研究
ヒユ科雑草の一種であるアオヒユ(Amaranthus palmeri)に対するグルホシネートの効力に対する時間帯効果の生化学的根拠を理解するために研究が行われてきました . この研究では、A. palmeriのGSは、光に比べて暗闇では発現量と量が減少することがわかりました . したがって、グルホシネートの適用は、雑草が除草剤処理から逃げるのを防ぐため、日中の太陽光が強いときに常に実行する必要があります .
雑草における抵抗性メカニズムの理解
雑草における抵抗性メカニズムを理解するために、研究が行われてきました。 たとえば、カニクサ(Eleusine indica L.)に関する研究では、窒素代謝が標的抵抗性部位である可能性が明らかになりました . この研究は、抵抗性カニクサ集団におけるグルホシネート抵抗性のメカニズムを最終的に解明するための手掛かりを提供しました .
精製プロセス
This compoundは、グルホシネートの精製に関連する研究にも使用できます . 電気透析膜とマクロポーラス吸着樹脂を組み合わせた共分離法が開発され、より高純度のグルホシネートが得られました
作用機序
Target of Action
Desamino Glufosinate-d3, like its parent compound Glufosinate, primarily targets Glutamine Synthetase (GS) . GS is a key enzyme involved in nitrogen metabolism in plants . It catalyzes the condensation of glutamate and ammonia to form glutamine .
Mode of Action
The interaction of this compound with GS leads to the inhibition of this enzyme . This inhibition disrupts the normal functioning of the plant’s nitrogen metabolism . The fast herbicidal action of Glufosinate is triggered by the formation of Reactive Oxygen Species (ROS) . The relationship between GS inhibition and ROS accumulation has been investigated .
Biochemical Pathways
The inhibition of GS leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . This also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The exogenous supply of glycolate to Glufosinate-treated plants enhances herbicidal activity and dramatically increases hydrogen peroxide accumulation .
Result of Action
The result of this compound’s action is the generation of ROS, which leads to lipid peroxidation . This cascade of events forms the basis for the fast action of Glufosinate . The disruption of both photorespiration and the light reactions of photosynthesis leads to the photoreduction of molecular oxygen, generating ROS .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Glufosinate’s fast action is light-dependent, with no visual symptoms or ROS formation in the dark . This suggests that light availability may significantly impact the effectiveness of this compound. Furthermore
生化学分析
Biochemical Properties
Desamino Glufosinate-d3 plays a role in biochemical reactions, particularly in the inhibition of glutamine synthetase (GS), an enzyme crucial for nitrogen metabolism . This inhibition leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . The interaction between this compound and GS is a key aspect of its biochemical properties.
Cellular Effects
Studies on Glufosinate have shown that it can cause neurological complications and respiratory failure, which are usually delayed and difficult to predict
Molecular Mechanism
The molecular mechanism of this compound is primarily through its action as a GS inhibitor . Its fast herbicidal action is triggered by reactive oxygen species (ROS). The relationship between GS inhibition and ROS accumulation has been investigated, suggesting that GS in certain plants is less expressed and less abundant in the dark compared to in the light .
Temporal Effects in Laboratory Settings
Studies on Glufosinate have shown that its efficacy can vary depending on environmental conditions such as light, temperature, and humidity at the time of application
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Animal models are widely used to develop newer drugs for treatment of diabetes and its complications
Metabolic Pathways
This compound is involved in the nitrogen metabolism pathway, specifically through the inhibition of GS . This inhibition disrupts photorespiration, carbon assimilation, and linear electron flow in the light reactions
Transport and Distribution
Studies on Glufosinate have shown that it can be detected in water samples , suggesting that this compound may also be transported and distributed in a similar manner.
Subcellular Localization
Machine learning methods have been developed for subcellular localization prediction in plant cells . These methods could potentially be used to predict the subcellular localization of this compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Desamino Glufosinate-d3 involves the conversion of commercially available starting materials into the final product through a series of chemical reactions.", "Starting Materials": ["L-Glutamic acid-d5", "Phosphorous trichloride", "Diisopropylamine", "Methanol", "Hydrogen chloride gas", "Sodium hydroxide", "Water", "Sodium bicarbonate"], "Reaction": ["Step 1: L-Glutamic acid-d5 is reacted with phosphorous trichloride and diisopropylamine in methanol to form N,N-diisopropyl glutamic acid-d5 phosphoramidate intermediate.", "Step 2: The intermediate is treated with hydrogen chloride gas to form N,N-diisopropyl glutamic acid-d5 chloride salt.", "Step 3: The chloride salt is treated with sodium hydroxide to form desamino glutamic acid-d5.", "Step 4: Desamino glutamic acid-d5 is then reacted with phosphorous trichloride and diisopropylamine in methanol to form N,N-diisopropyl desamino glutamic acid-d5 phosphoramidate intermediate.", "Step 5: The intermediate is treated with hydrogen chloride gas to form N,N-diisopropyl desamino glutamic acid-d5 chloride salt.", "Step 6: The chloride salt is treated with sodium bicarbonate to form Desamino Glufosinate-d3."]} | |
CAS番号 |
1794938-71-8 |
分子式 |
C5H11O4P |
分子量 |
169.131 |
IUPAC名 |
4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |
InChIキー |
AKAIYXRPMRQJCA-FIBGUPNXSA-N |
SMILES |
CP(=O)(CCCC(=O)O)O |
同義語 |
4-(Hydroxymethylphosphinyl)-butanoic Acid-d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
![1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B584795.png)





